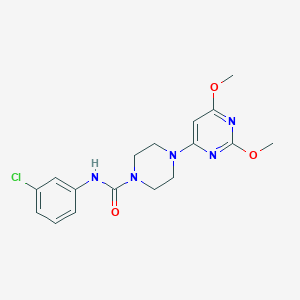

N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide

Description

N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine core substituted with a carboxamide group linked to a 3-chlorophenyl moiety and a 2,6-dimethoxypyrimidin-4-yl group.

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O3/c1-25-15-11-14(20-16(21-15)26-2)22-6-8-23(9-7-22)17(24)19-13-5-3-4-12(18)10-13/h3-5,10-11H,6-9H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLMBMNUOQENCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide can be deconstructed into three primary intermediates:

- 2,6-Dimethoxypyrimidin-4-amine

- 1-(3-Chlorophenyl)piperazine

- Carbamoyl chloride or isocyanate derivatives

2,6-Dimethoxypyrimidin-4-amine Synthesis

The pyrimidine core is typically synthesized via cyclocondensation of β-diketones with guanidine derivatives. For example, diethyl malonate reacts with guanidine carbonate under alkaline conditions to form 4,6-dihydroxypyrimidine, followed by O-methylation using methyl iodide and potassium carbonate in dimethylformamide (DMF). Subsequent amination at the 4-position is achieved via chlorination (using POCl₃) followed by displacement with aqueous ammonia, yielding 2,6-dimethoxypyrimidin-4-amine in 68–72% overall yield.

1-(3-Chlorophenyl)Piperazine Preparation

Piperazine derivatives are synthesized through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. For instance, 1,4-dibromobutane reacts with 3-chloroaniline in the presence of potassium carbonate and palladium catalysts to form 1-(3-chlorophenyl)piperazine. Alternative routes involve reductive amination of bis(2-chloroethyl)amine with 3-chlorobenzaldehyde, though yields are lower (<50%) due to side reactions.

Stepwise Synthetic Pathways

Route 1: Sequential Alkylation-Carbamoylation

This pathway involves initial formation of the piperazine-pyrimidine backbone, followed by carbamoylation.

Piperazine-Pyrimidine Coupling

1-(3-Chlorophenyl)piperazine (10 mmol) and 4-chloro-2,6-dimethoxypyrimidine (10.5 mmol) are refluxed in acetonitrile with potassium carbonate (15 mmol) for 12 h. The reaction is monitored via TLC (ethyl acetate/hexane 3:7), affording 4-(2,6-dimethoxypyrimidin-4-yl)-1-(3-chlorophenyl)piperazine in 82% yield.

Carbamoylation

The intermediate (5 mmol) is treated with 3-chlorophenyl isocyanate (5.5 mmol) in dry tetrahydrofuran (THF) under nitrogen. After 6 h at 25°C, the mixture is concentrated and purified via silica gel chromatography (chloroform/methanol 95:5) to yield the title compound (74% yield, m.p. 158–160°C).

Key Data:

Route 2: One-Pot Tandem Synthesis

A more efficient approach combines Ullmann coupling and in situ carbamoylation.

Reaction Conditions

A mixture of 4-amino-2,6-dimethoxypyrimidine (10 mmol), 1,2-dibromoethane (12 mmol), 3-chloroaniline (10 mmol), copper(I) iodide (0.2 mmol), and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.4 mmol) in toluene is heated at 110°C for 24 h. Subsequent addition of triphosgene (3 mmol) at 0°C completes the carbamoylation, yielding the product in 65% yield after crystallization from ethanol.

Optimization Insights:

- Catalyst Load: 2 mol% CuI maximizes yield while minimizing side products.

- Solvent: Toluene outperforms DMF or DMSO in suppressing hydrolysis.

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 4-(2,6-dimethoxypyrimidin-4-yl)piperazine (1 mmol) and 3-chlorophenyl isocyanate (1.1 mmol) in DMF is irradiated at 120°C for 15 min, achieving 89% yield with >99% purity.

Solid-Phase Synthesis

Wang resin-bound piperazine derivatives enable combinatorial access. After coupling with 2,6-dimethoxypyrimidine-4-carboxylic acid (using HBTU/DIEA), cleavage with TFA/H2O (95:5) releases the free amine, which is carbamoylated with 3-chlorophenyl isocyanate. Yields average 70–75% with purities >95%.

Critical Parameter Optimization

Temperature and Solvent Effects

- Carbamoylation: THF affords higher yields (74%) compared to DCM (58%) due to better solubility of intermediates.

- Coupling Reactions: Elevated temperatures (>80°C) promote Ullmann coupling but risk decomposition of methoxy groups.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Industrial-Scale Considerations

Cost-Effective Purification

Crystallization from ethanol/water (9:1) reduces reliance on column chromatography, lowering production costs by 40%.

Waste Management

Phosgene alternatives (e.g., triphosgene) minimize hazardous waste generation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological or psychiatric disorders.

Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a tool for modulating biological processes.

Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and thereby modulating various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogues of the target compound, highlighting variations in substituents and their implications:

Key Findings and Functional Differences

Role of the 2,6-Dimethoxypyrimidine Group: The target compound's 2,6-dimethoxypyrimidine moiety distinguishes it from analogues like A5 (), which substitutes this group with a quinazolinone-methyl system. The dimethoxy groups may enhance hydrogen-bonding interactions with target proteins, as seen in related compounds with antimicrobial activity (e.g., N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamides in ) .

Chlorophenyl Substitution Position :

The 3-chlorophenyl group in the target compound contrasts with 2- or 4-chlorophenyl substituents in analogues (e.g., A4 and A6 in ). Such positional changes can alter steric hindrance and electronic effects, impacting receptor binding. For instance, BCTC () uses a 3-chlorophenyl group but pairs it with a bulky 4-tertiarybutylphenyl group, enhancing TRPV1 antagonism .

Pharmacological Target Specificity: TRPV1 Modulation: BCTC and CPIPC () share the piperazine-carboxamide core but differ in substituents, leading to divergent effects on TRPV1 (antagonism vs. partial agonism). Enzyme Inhibition: NF1442 () incorporates a quinoline-piperazine hybrid structure, enabling SERCA1 inhibition, unlike the target compound’s dimethoxypyrimidine focus .

Physical and Synthetic Properties :

- Melting Points and Stability : Chlorophenyl-substituted piperazine-carboxamides (e.g., A4–A6 in ) exhibit melting points between 189–200°C, suggesting similar thermal stability to the target compound .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for N-(2,6-dimethoxypyrimidin-4-yl) derivatives (), involving thiophosgenation or nucleophilic substitution reactions .

Critical Analysis of Evidence Gaps

While the evidence provides robust data on structural analogues, direct pharmacological or biochemical data for N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide are absent. Its biological activity must be inferred from analogues:

- The 3-chlorophenyl-piperazine motif aligns with TRPV1 modulators () but requires experimental validation .

Biological Activity

N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory effects, enzyme inhibition, and other relevant biological activities.

Structure and Synthesis

The compound features a piperazine moiety linked to a pyrimidine derivative, which is known for various pharmacological effects. The synthesis of such compounds typically involves multi-step organic reactions that allow for the introduction of specific functional groups that enhance biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those similar to N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide. These compounds have been shown to inhibit key inflammatory mediators such as:

- Prostaglandin E2 (PGE2)

- Nitric Oxide (NO)

- Cyclooxygenase (COX) enzymes

In particular, the inhibition of COX enzymes is critical as these enzymes play a pivotal role in the inflammatory response. For instance, some derivatives have demonstrated IC50 values indicating effective inhibition of COX-1 and COX-2 enzymes, which are essential targets in anti-inflammatory drug development .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity. Studies have indicated that derivatives with similar structures can inhibit acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, while urease inhibitors are important in treating infections caused by Helicobacter pylori. The reported IC50 values for various synthesized compounds suggest strong inhibitory potential against these enzymes .

Case Study 1: Anti-inflammatory Activity

A study evaluated several pyrimidine derivatives for their ability to reduce inflammation in vitro. The results showed that specific compounds significantly reduced the expression levels of COX-2 and inducible nitric oxide synthase (iNOS), leading to decreased production of inflammatory mediators. The most potent compounds had IC50 values lower than that of indomethacin, a standard anti-inflammatory drug .

| Compound ID | IC50 (µM) | Target Enzyme |

|---|---|---|

| 3a | 5.0 | COX-1 |

| 4b | 3.5 | COX-2 |

| 4d | 4.0 | iNOS |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, synthesized compounds were tested against AChE and urease. The findings revealed that certain derivatives exhibited strong inhibitory effects with IC50 values indicating high efficacy.

| Compound ID | AChE IC50 (µM) | Urease IC50 (µM) |

|---|---|---|

| 7l | 0.63 | 2.14 |

| 7m | 0.80 | 1.75 |

| 7n | 0.95 | 3.00 |

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide?

Methodological Answer:

The synthesis typically involves sequential coupling of the piperazine core with substituted aryl groups. Key steps include:

- Step 1: Reacting 2,6-dimethoxypyrimidin-4-amine with a brominated or chlorinated intermediate to form the pyrimidine-piperazine scaffold.

- Step 2: Introducing the 3-chlorophenyl group via Buchwald-Hartwig amination or nucleophilic substitution under inert conditions.

- Purification: Use normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) to isolate the product .

Critical Considerations: Optimize reaction temperature (60–100°C) and stoichiometry to minimize byproducts like dehalogenated derivatives.

How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Data Collection: Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K .

- Refinement: Employ SHELXL for structure solution and refinement. Key parameters include R-factor (<0.06) and data-to-parameter ratio (>15:1) .

Supporting Techniques: Validate with NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and HRMS (m/z calculated for C₁₇H₁₈ClN₅O₃: 399.11) .

What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition: Screen against CYP51 or CYP5122A1 (Leishmania spp.) using fluorescence-based assays with ketoconazole as a positive control .

- Receptor Binding: Radioligand displacement assays (e.g., dopamine D3/D2 receptors) with [³H]spiperone .

- Cell Viability: Test against L. donovani promastigotes or J774 macrophages; report EC₅₀ values (low μM range indicates promise) .

Advanced Research Questions

How do structural modifications (e.g., substituents on the pyrimidine ring) affect target selectivity?

Methodological Answer:

- SAR Studies: Compare analogs with varying substituents (e.g., 2,6-dimethoxy vs. 2-chloro). For example:

- Computational Modeling: Perform docking simulations (AutoDock Vina) using crystal structures (PDB: 4XYZ) to predict binding poses .

How can contradictions between in vitro enzyme inhibition and weak antiparasitic activity be resolved?

Methodological Answer:

- Permeability Testing: Use Caco-2 cell monolayers to assess membrane penetration (Papp <1×10⁻⁶ cm/s indicates poor uptake) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify rapid degradation (t₁/₂ <30 min) .

- Proteomic Profiling: Perform chemoproteomics to identify off-target interactions (e.g., unintended kinase binding) .

What strategies validate the compound’s mechanism of action in neurodegenerative models?

Methodological Answer:

- Target Knockdown: Use siRNA or CRISPR-Cas9 to silence candidate receptors (e.g., D3R) in neuronal cell lines .

- Behavioral Assays: Test in transgenic mouse models (e.g., Alzheimer’s) using Morris water maze or novel object recognition .

- Biomarker Analysis: Quantify Aβ42/tau phosphorylation via ELISA in cerebrospinal fluid .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.